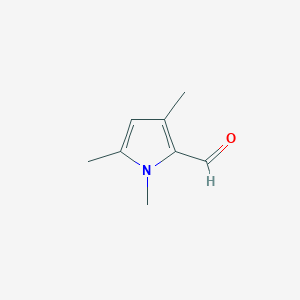

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethylpyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(6)5-10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHCGLGZSOFCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis of 1,3,5 Trimethyl 1h Pyrrole 2 Carbaldehyde

Advanced Spectroscopic Elucidation Techniques

Spectroscopy is fundamental to determining the structure of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and electronic environment can be obtained.

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.5-10.0 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and magnetic anisotropy. For the parent pyrrole-2-carbaldehyde, this proton appears at approximately 9.50 ppm. chemicalbook.com

Pyrrole (B145914) Ring Proton (H-4): With methyl groups at positions 3 and 5, only one proton remains on the pyrrole ring at the C-4 position. This proton would appear as a singlet, with an expected chemical shift influenced by the surrounding methyl groups. In the unsubstituted ring, the H-4 proton is observed around 6.3 ppm. chemicalbook.com The presence of adjacent alkyl groups would likely shift this signal slightly.

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom are expected to produce a sharp singlet. In 1-methyl-1H-pyrrole-2-carbaldehyde, this signal is found near δ 3.9 ppm.

C-Methyl Protons (C₃-CH₃ and C₅-CH₃): The two methyl groups on the pyrrole ring would each give rise to a singlet. Their chemical shifts would be in the typical alkyl region (δ 2.0-2.5 ppm), with slight differences possible due to their relative positions to the aldehyde group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying each unique carbon environment.

Carbonyl Carbon (C=O): This carbon is the most deshielded, with a signal expected in the δ 178-182 ppm range. rsc.org

Pyrrole Ring Carbons: Four distinct signals are expected for the pyrrole ring carbons (C-2, C-3, C-4, C-5). The carbon bearing the aldehyde group (C-2) and the two carbons bearing methyl groups (C-3, C-5) would be significantly downfield compared to the protonated C-4. Based on data from pyrrole-2-carbaldehyde, the ring carbons appear between δ 110 and 133 ppm. chemicalbook.com

Methyl Carbons: Three signals for the methyl carbons (N-CH₃, C₃-CH₃, C₅-CH₃) would appear in the upfield region of the spectrum (δ 10-40 ppm).

Table 1: Comparative ¹H NMR Data of Related Pyrrole Carbaldehydes (in CDCl₃)

| Compound | Aldehyde-H (ppm) | Pyrrole-H4 (ppm) | Pyrrole-H5 (ppm) | N-CH₃ (ppm) | C-CH₃ (ppm) |

| Pyrrole-2-carbaldehyde chemicalbook.com | ~9.50 | ~6.34 | ~7.19 | N/A | N/A |

| 1-Methyl-1H-pyrrole-2-carbaldehyde | ~9.45 | ~6.20 | ~6.90 | ~3.90 | N/A |

| 5-Methyl-1H-pyrrole-2-carbaldehyde chemicalbook.com | ~9.35 | ~6.10 | N/A | N/A | ~2.30 |

| This compound (Predicted) | ~9.4 | ~6.0 | N/A | ~3.9 | ~2.2, ~2.4 |

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

C=O Stretch: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This band is typically observed in the region of 1660-1700 cm⁻¹. For pyrrole-2-carbaldehyde, this stretch is noted around 1665 cm⁻¹. Conjugation with the pyrrole ring lowers the frequency from that of a simple aliphatic aldehyde.

C-H Stretches: Aromatic C-H stretching for the lone proton on the pyrrole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the three methyl groups would be observed just below 3000 cm⁻¹. The aldehyde C-H bond typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C=C and C-N Stretches: Vibrations associated with the pyrrole ring (C=C and C-N stretching) are expected in the 1400-1600 cm⁻¹ region. acgpubs.org

Absence of N-H Stretch: A key feature for the N-methylated target compound is the absence of the N-H stretching band that is present in non-N-substituted pyrroles (typically around 3200-3400 cm⁻¹). nist.gov

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrrole ring system.

Table 2: Key IR Absorption Frequencies for Pyrrole Carbaldehydes

| Vibrational Mode | Pyrrole-2-carbaldehyde (cm⁻¹) nist.gov | 1-Methyl-1H-pyrrole-2-carbaldehyde (cm⁻¹) nih.gov | This compound (Predicted) (cm⁻¹) |

| N-H Stretch | ~3250 | Absent | Absent |

| Aromatic C-H Stretch | ~3100 | ~3100 | ~3100 |

| Aliphatic C-H Stretch | N/A | ~2950 | ~2950 |

| Aldehyde C-H Stretch | ~2800, ~2720 | ~2810, ~2710 | ~2810, ~2710 |

| C=O Stretch | ~1665 | ~1660 | ~1655 |

| Ring C=C/C-N Stretches | 1550-1400 | 1540-1400 | 1530-1400 |

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound (C₈H₁₁NO), the calculated molecular weight is approximately 137.18 g/mol . nih.gov

The electron ionization (EI) mass spectrum is expected to show:

Molecular Ion Peak (M⁺): A relatively intense peak at m/z = 137, corresponding to the intact molecule. The nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular weight) is consistent with this prediction.

M-1 Peak: A significant peak at m/z = 136, resulting from the facile loss of the aldehydic hydrogen atom, forming a stable acylium ion. This is a characteristic fragmentation for aldehydes. libretexts.org

M-29 Peak: A peak at m/z = 108, corresponding to the loss of the entire formyl radical (•CHO). libretexts.org This fragment would represent the 1,3,5-trimethylpyrrolyl cation.

Other Fragments: Further fragmentation could involve the loss of methyl radicals (CH₃•) from the M-29 peak or other complex ring rearrangements.

The mass spectrum of the related compound 2,3,5-trimethyl-1H-pyrrole (lacking the N-methyl and aldehyde groups) shows a strong molecular ion peak and fragmentation via loss of a methyl group. nist.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrrole ring conjugated with the carbonyl group constitutes a chromophore.

π → π Transitions:* Strong absorption bands are expected due to π → π* transitions within the conjugated system. For pyrrole-2-carbaldehyde, a strong absorption maximum (λ_max) is observed around 287-290 nm. nist.govresearchgate.net

n → π Transitions:* A weaker absorption band corresponding to the n → π* transition of the carbonyl group's non-bonding electrons may also be present, often appearing as a shoulder at a longer wavelength (above 300 nm). researchgate.net

The addition of three methyl groups to the pyrrole-2-carbaldehyde core is expected to cause a slight bathochromic (red) shift in the absorption maxima due to their electron-donating inductive effects, which raise the energy of the HOMO. researchgate.net

X-ray Crystallography and Solid-State Structural Studies

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Although specific crystallographic data for this compound has not been reported, studies on other complex pyrrole derivatives show that such molecules often form planar structures. nih.gov The analysis would reveal the conformation of the aldehyde group relative to the pyrrole ring and how the molecules pack together in a crystal lattice.

Analysis of Intermolecular Hydrogen Bonding Networks (N-H...O=C interactions)

The capacity of 2-acylpyrroles to form specific intermolecular hydrogen bonds is a defining feature of their solid-state architecture. researchgate.net The family of 2-acylpyrroles possesses both a proton donor group (N-H) and a proton acceptor group (C=O), a structure that promotes the formation of doubly hydrogen-bonded cyclic dimers. longdom.org This N-H···O=C interaction is a significant factor in the supramolecular assembly of these compounds. researchgate.net

Conformational Preferences and Rotational Isomerism of 2-Acylpyrroles

The rotation around the single bond connecting the pyrrole ring and the acyl group gives rise to rotational isomerism, a key aspect of the conformational behavior of 2-acylpyrroles. longdom.org Theoretical calculations and crystal structure data indicate that the carbonyl group generally lies in the same plane as the pyrrole ring, leading to two primary stable planar conformers. longdom.orglongdom.org

Syn- and Anti-Conformers and Energy Differences

The two principal rotational isomers of 2-acylpyrroles are designated as syn and anti. longdom.org

The syn-conformer (or s-cis) describes the rotational isomer where the carbonyl group is on the same side of the C-C single bond as the nitrogen atom of the pyrrole ring. longdom.orglongdom.org

The anti-conformer (or s-trans) describes the isomer where the carbonyl group is on the opposite side of the C-C single bond with respect to the nitrogen atom. longdom.orglongdom.org

Extensive research, including spectroscopic studies and theoretical calculations, has shown that for 2-acylpyrroles, the syn-rotamers are energetically more favorable than the anti ones. longdom.orglongdom.org This preference is observed in both the liquid and solid states, where the most favorable rotational isomer is typically the only one found. longdom.org The energy difference (ΔE) between the conformers quantifies the greater stability of the syn form. longdom.org

Energy Differences (ΔE) Between Syn and Anti Conformers for 2-Acylpyrroles

| Pyrrole Type | Energy Difference Range (kcal/mol) |

|---|---|

| N-H moieties | 1.06 - 5.15 |

| N-CH₃ moieties (like this compound) | 1.93 - 8.08 |

The transformation from the more stable syn-form to the less stable anti-form requires overcoming a significant energy barrier, which can range from 7.03 to 16.21 kcal/mol depending on the substituents. longdom.org

Influence of Substituents on Conformational Equilibrium

Substituents on the pyrrole ring play a critical role in modulating the conformational equilibrium and the rotational energy barrier. longdom.org The electronic properties of the substituent group can influence the aromaticity of the pyrrole ring, which in turn affects the rotational barrier. longdom.org

For instance, electron-donating substituents can slightly destabilize the ring system. longdom.org Conversely, electron-withdrawing groups, such as a chloro substituent, have been observed to increase the aromaticity of the pyrrole ring. longdom.org This increased aromaticity correlates with a higher rotational barrier, as the C-C bond between the ring and the carbonyl group gains more double-bond character through resonance, making rotation more difficult. longdom.org

In the specific case of this compound, the methyl groups at positions 1, 3, and 5 act as electron-donating groups. The N-methyl group, in particular, places it in the category of N-CH₃ moieties, which generally exhibit a larger energy difference between the syn and anti conformers compared to their N-H counterparts. longdom.org This suggests a strong preference for the syn conformation in this compound.

Chemical Reactivity and Derivatization Strategies for 1,3,5 Trimethyl 1h Pyrrole 2 Carbaldehyde

Reactions of the Carbaldehyde Moiety

The aldehyde group at the C2 position of the pyrrole (B145914) ring is a key site for chemical modification, readily participating in condensation and homologation reactions.

Condensation Reactions and Schiff Base Formation

The carbaldehyde functionality of pyrrole-2-carbaldehydes readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. This process is a common and efficient method for introducing new N-substituted functionalities.

For instance, the condensation of pyrrole-2-carboxaldehyde with o-phenylenediamine has been shown to produce Schiff base ligands, which can then be used to form metal complexes. The reaction typically proceeds by refluxing the aldehyde and the amine in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. The resulting imine bond (-C=N-) is a key structural feature of the newly formed Schiff base.

The general mechanism for Schiff base formation proceeds in two main steps:

Formation of a hemiaminal: The primary amine adds to the carbonyl group to form a tetrahedral intermediate.

Dehydration: The hemiaminal eliminates a molecule of water to form the stable imine.

These condensation reactions are fundamental in the synthesis of various heterocyclic compounds and have been applied in the preparation of ligands for coordination chemistry.

Homologation Reactions (e.g., Wittig Reaction)

Homologation, the process of extending a carbon chain by one carbon atom, can be effectively achieved on pyrrole carboxaldehydes using the Wittig reaction. This powerful olefination method involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene. acs.orgorganic-chemistry.orgacs.org

A specific application of this is the one-carbon homologation of a pyrrole carboxaldehyde to a vinyl ether. This is accomplished by using a Wittig reagent such as (methoxymethyl)triphenylphosphonium chloride. The resulting vinyl ether can then be hydrolyzed under mild conditions to yield the one-carbon homologated aldehyde.

The general steps for this transformation are:

Wittig Olefination: The pyrrole-2-carbaldehyde is reacted with a methoxymethylide generated from (methoxymethyl)triphenylphosphonium chloride and a strong base. This forms a methoxyvinylpyrrole intermediate.

Hydrolysis: The vinyl ether is then treated with a mild acid or specific reagents to hydrolyze it to the corresponding acetaldehyde derivative.

This homologation strategy is valuable for synthesizing pyrrole derivatives with extended side chains, which can serve as precursors for more complex molecular targets.

Reactions at the Pyrrole Ring

While the 1,3,5-trimethyl-substituted pyrrole ring is electron-rich, the presence of substituents at all positions significantly influences its reactivity towards further functionalization.

Alkylation Reactions at Pyrrole Ring Positions

Further alkylation of the pyrrole ring of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is generally not feasible under standard conditions. The pyrrole nucleus is already fully substituted at the C2, C3, and C5 positions with a carbaldehyde and two methyl groups, respectively, and the nitrogen atom (N1) is also methylated. The only remaining position on the ring is C4, which is sterically hindered by the adjacent methyl groups at C3 and C5. This steric congestion makes nucleophilic attack by an alkylating agent highly unlikely. Therefore, direct C-alkylation on the pyrrole ring of this specific compound is not a viable derivatization strategy.

Functionalization through Electrophilic Substitution

Electrophilic substitution is a characteristic reaction of electron-rich aromatic systems like pyrrole. However, in the case of this compound, the pyrrole ring is fully substituted, precluding direct electrophilic aromatic substitution. The typical sites for electrophilic attack on the pyrrole ring (C2, C5, C3, and C4) are all occupied by methyl or formyl groups.

The Vilsmeier-Haack reaction, a common method for introducing a formyl group onto a pyrrole ring, is an example of such an electrophilic substitution. organic-chemistry.orgnrochemistry.comwikipedia.orgcambridge.org The starting material, this compound, can be considered a product of a Vilsmeier-Haack type reaction on a corresponding trimethylpyrrole precursor. Consequently, further formylation or other electrophilic substitution reactions on the pyrrole ring are not possible without displacing one of the existing substituents, which would require harsh reaction conditions and likely lead to a mixture of products or decomposition.

Formation of Complex Pyrrole-Containing Systems

Despite the limited reactivity of the fully substituted pyrrole ring itself, the carbaldehyde moiety of this compound serves as a versatile handle for the construction of more complex, fused heterocyclic systems. The aldehyde can participate in cyclization and cycloaddition reactions with appropriate reagents, leading to the formation of bicyclic and polycyclic structures containing the pyrrole core.

One such example is the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. srce.hr These fused systems can be prepared from aminopyrrole precursors, which can be derived from pyrrole-2-carbaldehydes. The aldehyde group can be transformed into a nitrile or another functional group that can then participate in a cyclization reaction to form the fused pyrimidine ring. srce.hr

Another approach involves cycloaddition reactions. For instance, pyrrole-2-carbinols, which can be generated from the corresponding carbaldehydes by reduction, can undergo dehydration to form reactive 2-methide-2H-pyrrole intermediates. These intermediates can then participate in [6+2]-cycloaddition reactions with various dienophiles, such as aryl acetaldehydes, to form complex fused systems like 2,3-dihydro-1H-pyrrolizin-3-ols. acs.orgnih.gov This strategy provides a pathway to densely functionalized pyrrolizine motifs. acs.orgnih.gov

Synthesis of Dipyrroles, Tripyrroles, and Porphyrin Precursors

The acid-catalyzed condensation of pyrrolic aldehydes with other pyrrole derivatives is a cornerstone in the construction of polypyrrolic chains, which are essential precursors for the synthesis of porphyrins and related macrocycles. This compound is a valuable starting material in these reactions due to the specific substitution pattern it imparts on the resulting polypyrrolic structures.

The synthesis of dipyrromethanes, the fundamental building blocks for many porphyrin syntheses, can be readily achieved through the acid-catalyzed reaction of this compound with an appropriate pyrrole. derpharmachemica.comgfmoorelab.comnih.gov For instance, the condensation with an unsubstituted or suitably substituted pyrrole in the presence of a mild acid catalyst, such as trifluoroacetic acid (TFA), yields the corresponding dipyrromethane. The reaction proceeds via electrophilic substitution on the electron-rich pyrrole ring by the protonated aldehyde.

Further condensation reactions can lead to the formation of tripyrranes. A common strategy involves the reaction of a dipyrromethane with a pyrrole-2-carbaldehyde. While specific examples detailing the use of this compound in a stepwise tripyrrane synthesis are not extensively documented in readily available literature, the general principles of polypyrrole chain elongation are well-established. nih.gov These tripyrranes, along with dipyrromethanes, are crucial intermediates in the convergent synthesis of porphyrins, often referred to as the MacDonald [2+2] or [3+1] condensation methods. nih.govbeilstein-journals.org

The Vilsmeier-Haack formylation is another relevant reaction in the context of preparing porphyrin precursors. nih.govnih.govresearchgate.net While this reaction is typically used to introduce a formyl group onto a pyrrole ring, the reactivity of the aldehyde in this compound can be harnessed in subsequent condensation steps. The formyl group provides a key electrophilic site for the construction of the porphyrin macrocycle. nih.govnih.gov Mechanochemical methods have also emerged as a solvent-free alternative for the synthesis of porphyrins from aldehydes and pyrroles, offering a greener approach to these important macrocycles. nih.gov

Table 1: Examples of Porphyrin Precursor Synthesis Strategies

| Precursor Type | General Synthetic Method | Key Reactants | Catalyst/Conditions |

| Dipyrromethane | Acid-catalyzed condensation | Pyrrole-2-carbaldehyde, Pyrrole | Trifluoroacetic acid (TFA) |

| Tripyrrane | Stepwise condensation | Dipyrromethane, Pyrrole-2-carbaldehyde | Acid catalyst |

| Porphyrinogen | [2+2] or [3+1] Condensation | Dipyrromethanes, Tripyrranes | Acid catalyst |

| Formyl-pyrroles | Vilsmeier-Haack Reaction | Pyrrole, POCl₃, DMF | - |

Annulation Reactions Leading to Fused Heterocycles (e.g., Dihydroindolizines, Quinoxalinones)

The aldehyde functionality and the pyrrole nucleus of this compound also enable its participation in annulation reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest as they provide access to complex molecular scaffolds with potential biological activities.

The synthesis of quinoxalinones can be achieved through the reaction of o-phenylenediamines with α-keto acids or their derivatives. sapub.org While direct reaction of this compound with o-phenylenediamine would lead to a Schiff base, its conversion to a suitable dicarbonyl precursor could facilitate the synthesis of pyrrole-fused quinoxalinones. A more direct route to quinoxalinones involves the reaction of pyrrole-2,3-diones with 1,2-aromatic diamines. acgpubs.org Although this does not directly utilize the starting aldehyde, it highlights a synthetic strategy for accessing related fused systems.

The construction of dihydroindolizine frameworks can often be achieved through 1,3-dipolar cycloaddition reactions of azomethine ylides with suitable dipolarophiles. nih.govnih.govmdpi.comrsc.org An azomethine ylide can be generated in situ from this compound and an amino acid, such as sarcosine. The subsequent intramolecular or intermolecular cycloaddition with an alkene or alkyne would lead to the formation of a dihydroindolizine derivative. The regioselectivity of such cycloadditions is a key aspect of these synthetic strategies. nih.gov While specific examples employing this compound in this context require further investigation, the general methodology is a powerful tool for the synthesis of N-fused heterocycles.

Table 2: General Strategies for Fused Heterocycle Synthesis

| Fused Heterocycle | General Synthetic Method | Key Reactants/Intermediates |

| Quinoxalinones | Condensation | o-Phenylenediamine, α-Dicarbonyl compounds |

| Quinoxalinones | Condensation | 1,2-Aromatic diamines, Pyrrole-2,3-diones |

| Dihydroindolizines | 1,3-Dipolar Cycloaddition | Pyrrole-2-carbaldehyde, Amino acid (e.g., sarcosine), Dipolarophile |

Computational Chemistry and Theoretical Investigations of 1,3,5 Trimethyl 1h Pyrrole 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to determine the electronic structure and properties of molecules by modeling the electron density. Methodologies such as the B3LYP hybrid functional combined with a comprehensive basis set like 6-311++G(d,p) are commonly employed to achieve reliable predictions for molecules like substituted pyrroles researchgate.net.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde, this process would yield precise bond lengths, bond angles, and dihedral angles. The calculations would confirm the planarity of the pyrrole (B145914) ring and establish the preferred orientation of the carbaldehyde and methyl substituents relative to the ring.

Following optimization, an analysis of the molecule's electronic structure provides critical information about its reactivity and spectroscopic properties. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethyl-substituted pyrrole ring.

LUMO: Represents the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The LUMO is anticipated to be centered on the electron-withdrawing carbaldehyde group.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability researchgate.net.

These electronic properties are fundamental in predicting how the molecule will interact with other chemical species.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed on the optimized molecular geometry to predict its infrared (IR) and Raman spectra. These calculations determine the harmonic frequencies corresponding to the normal modes of vibration of the molecule researchgate.net. The computed frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical method, thereby improving agreement with experimental data nih.gov.

For this compound, this analysis allows for the unambiguous assignment of specific vibrational modes to observed absorption bands. Key vibrational modes would include:

C=O stretching of the carbaldehyde group.

C-H stretching of the methyl groups and the pyrrole ring.

N-H stretching of the pyrrole ring.

C-N and C-C stretching within the pyrrole ring framework.

Correlating theoretical spectra with experimental results validates the calculated structure and provides a detailed understanding of the molecule's vibrational characteristics medchemexpress.com.

Energetic Stability and Conformational Landscape

The energetic stability of this compound is determined by its total electronic energy, calculated at its optimized geometry. A key aspect of its stability is the analysis of its conformational landscape. Conformers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.

Quantum Chemical Studies of Reactivity and Interaction

Beyond its static properties, computational chemistry can predict the chemical reactivity and interaction potential of this compound. These studies utilize concepts from conceptual DFT to quantify reactivity and model intermolecular forces.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

The primary global reactivity descriptors include:

| Descriptor | Formula | Chemical Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. A larger value indicates greater stability. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; measures the molecule's polarizability. |

| Electronegativity (χ) | χ = -μ | The power of an atom or molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to act as an electrophile (electron acceptor). |

Calculating these indices for this compound would provide a quantitative assessment of its stability and propensity to engage in chemical reactions as either an electron donor or acceptor.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Understanding how molecules of this compound interact with each other is crucial for predicting its properties in the solid or liquid state. DFT calculations can model these non-covalent interactions by analyzing dimers or larger molecular clusters.

Hydrogen Bonding: While the pyrrole N-H group is a hydrogen bond donor, the most significant acceptor site in this molecule is the oxygen atom of the carbaldehyde group. It can participate in intermolecular C-H···O hydrogen bonds with C-H groups from neighboring molecules. DFT studies on similar pyrrole derivatives have quantified the interaction energies of such hydrogen bonds, finding that N-H···O and N-H···Cl interactions can have energies of around 11.02 kcal/mol, while weaker C-H···O bonds are also significant in determining crystal packing mdpi.com.

π-Stacking: The aromatic pyrrole ring can engage in π-stacking interactions with other aromatic rings. These interactions, driven by dispersion and electrostatic forces, are critical for the stabilization of crystal structures. Computational analyses of π-stacking in pyrrole systems reveal significant stabilization energies, with centroid-to-centroid distances typically around 3.8 Å researchgate.net. The presence of substituents on the ring influences the geometry and strength of these interactions.

By calculating the binding energies of different dimer configurations, computational studies can reveal the dominant intermolecular forces and predict the most likely supramolecular structures formed by this compound.

Lack of Specific Computational Data for this compound Hinders Detailed Theoretical Analysis

Despite a comprehensive search of available scientific literature, detailed computational chemistry and theoretical investigation data specifically for the compound this compound are not presently available. Consequently, a thorough analysis of its molecular conformations, dynamics, and reaction mechanisms as outlined cannot be constructed.

General computational studies on substituted pyrrole-2-carbaldehydes and related pyrrole derivatives have been conducted, providing a foundational understanding of the molecular behavior of this class of compounds. These studies often employ density functional theory (DFT) and molecular dynamics simulations to explore molecular structures, electronic properties, and reactivity. However, the specific influence of the 1,3,5-trimethyl substitution pattern on the pyrrole-2-carbaldehyde scaffold has not been a direct subject of published theoretical research.

Without specific computational data, any discussion on the prediction of molecular conformations and dynamics or insights into reaction mechanisms and pathways for this compound would be speculative and not grounded in scientific evidence. The generation of data tables and detailed research findings, as is standard in computational chemistry reports, is therefore not possible.

Further theoretical investigations are required to elucidate the specific computational and chemical properties of this compound. Such studies would be invaluable in providing a deeper understanding of its molecular architecture and reactivity, contributing to the broader knowledge of substituted pyrrole systems.

Natural Occurrence and Biosynthetic Pathways of Pyrrole 2 Carbaldehydes

Isolation from Fungi, Plants, and Microorganisms

Pyrrole-2-carbaldehydes have been isolated from a diverse array of organisms, indicating their widespread, albeit often in trace amounts, presence in nature. nih.gov

Fungi: A number of pyrrole-2-carbaldehyde derivatives have been identified in fungi. For instance, N-unsubstituted-5-hydroxymethyl-pyrrole-2-carbaldehyde was isolated from Chaetomium globosum, an endophytic fungus found in Ginkgo biloba. nih.gov Pyrrolezanthine is another example, first isolated from the edible mushroom Leccinum extremiorientale. nih.gov From the fungus Mycoleptodonoides aitchisonii, a pyrrole-2-carbaldehyde with a carboxylic acid side chain has been isolated. nih.gov

Plants: The plant kingdom is another significant source of pyrrole-2-carbaldehydes. For example, six new pyrrole-2-carbaldehyde derived alkaloids, named dahurines A-F, were isolated from the roots of Angelica dahurica. nih.govx-mol.net Additionally, 5-(methoxymethyl)-1H-pyrrole-2-carbaldehyde has been found in the ethanol (B145695) extract of Salvia miltiorrhiza. nih.gov Roasted chicory root (Cichorium intybus L.) has been shown to contain three different pyrrole-2-carbaldehyde lactones. nih.gov

Microorganisms: Marine microorganisms are also a source of these compounds. Several 3-alkyl-pyrrole-2-carbaldehyde derivatives have been reported from the marine sponge Oscarella lobularis. nih.gov

A summary of representative pyrrole-2-carbaldehydes isolated from natural sources is presented in the table below.

| Compound Name | Natural Source | Organism Type |

| N-unsubstituted-5-hydroxymethyl-pyrrole-2-carbaldehyde | Chaetomium globosum | Fungus |

| Pyrrolezanthine | Leccinum extremiorientale | Fungus |

| Pyrrole-2-carbaldehyde with carboxylic acid side chain | Mycoleptodonoides aitchisonii | Fungus |

| Dahurines A-F | Angelica dahurica | Plant |

| 5-(methoxymethyl)-1H-pyrrole-2-carbaldehyde | Salvia miltiorrhiza | Plant |

| Pyrrole-2-carbaldehyde lactones | Cichorium intybus L. | Plant |

| 3-alkyl-pyrrole-2-carbaldehydes | Oscarella lobularis | Marine Sponge |

Biosynthesis of Pyrrole-2-carbaldehyde Skeletons in Biological Systems

The formation of the pyrrole-2-carbaldehyde skeleton in biological systems can occur through various pathways, including enzymatic processes and non-enzymatic chemical reactions like the Maillard reaction. nih.gov

The biosynthesis of the pyrrole (B145914) ring, the core structure of these aldehydes, often involves amino acids and dicarboxylic acids as building blocks. nih.gov Precursors such as glycine, proline, serine, threonine, and tryptophan can contribute to the formation of the pyrrole ring. nih.gov

A more recent discovery in the biosynthesis of a pyrrole-2-carbaldehyde involves enzymatic CO2 fixation. mdpi.commdpi.com In this pathway, pyrrole is converted to pyrrole-2-carbaldehyde. researchgate.net This process utilizes a UbiD-type decarboxylase and a carboxylic acid reductase (CAR). mdpi.com Specifically, the production of pyrrole-2-carbaldehyde from pyrrole has been achieved using enzymes from Pseudomonas aeruginosa (HudA/PA0254) and Segniliparus rotundus (CAR). nih.govresearchgate.net This enzymatic system facilitates the carboxylation of pyrrole to pyrrole-2-carboxylic acid, which is then reduced to pyrrole-2-carbaldehyde. mdpi.commdpi.com

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant pathway for the formation of various compounds, including pyrrole-2-carbaldehydes. nih.gov A well-known example is the formation of pyrraline (B118067), which is chemically a 2-formyl-5-(hydroxymethyl)pyrrole derivative of lysine (B10760008). nih.govfrontiersin.org

Pyrraline is formed in the later stages of the Maillard reaction. The process is initiated by the reaction of the ε-amino group of lysine with a reducing sugar like glucose. nih.govfrontiersin.org This is followed by a series of rearrangements. A key intermediate in this process is 3-deoxyglucosone (B13542) (3-DG), a dicarbonyl compound. mdpi.com The reaction of 3-DG with the ε-amino group of lysine residues leads to the formation of pyrraline. mdpi.com The formation of pyrraline in a saccharide-lysine model system is a dynamic process that includes both its formation and elimination. nih.gov The rate of pyrraline formation is influenced by factors such as the type of saccharide, with lactose (B1674315) showing a higher rate than fructose, glucose, or sucrose. nih.gov

While the Maillard reaction is a well-established route for the formation of certain pyrrole-2-carbaldehydes like pyrraline, it is important to note that this is a chemical transformation rather than a strictly enzymatic biosynthetic pathway.

Preclinical and in Vitro Biological Studies of Pyrrole 2 Carbaldehyde Derivatives

In Vitro Antimicrobial Potential (Antibacterial, Antifungal, Antiviral)

Pyrrole-2-carbaldehyde derivatives have demonstrated notable antimicrobial properties. Their structural versatility allows for the development of compounds with significant activity against various pathogens.

Antibacterial Activity: Derivatives of pyrrole-2-carboxamide, a closely related structure, have shown potent antibacterial effects. For instance, certain novel pyrrole-2-carboxamide derivatives were synthesized and tested against Gram-negative bacteria, showing significant efficacy. researchgate.net Specifically, carboxamide 4i was identified as a strong antibacterial agent against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 1.02, 1.56, and 3.56 µg/mL, respectively. researchgate.net Other effective compounds from this series included 4a, 4c, 4f, 4g, 4h, and 4j , with MIC values ranging from 1.02 to 6.35 µg/mL. researchgate.net Additionally, some highly substituted pyrrole-3-carboxaldehydes displayed significant activity against Pseudomonas putida, with an MIC value of 16 µg/mL, comparable to the standard chloramphenicol. nih.gov

Antifungal Activity: The antifungal potential of this class is also significant. Certain pyrrole (B145914) esters have been evaluated for their efficacy against various plant pathogenic fungi. researchgate.net Two new pyrrole esters demonstrated outstanding activity against Rhizoctonia solani, with EC50 values of 0.0296 and 0.0200 mg/mL, respectively. researchgate.net Another study highlighted that hydrazone derivatives of pyrimidinetrione exhibit potent fungal growth inhibition at concentrations at or below 10µM against clinically significant fungal pathogens, with minimal toxicity to mammalian cells. nih.gov

Antiviral Activity: While extensive data on antiviral activity is less common, the broad biological profile of pyrrole derivatives suggests potential in this area. Some studies have noted that pyrrole-based compounds possess antiviral properties, among other pharmacological effects, though specific data for pyrrole-2-carbaldehyde derivatives against viral strains were not detailed in the reviewed literature. researchgate.netnih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyrrole-2-carboxamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Carboxamide 4i | Klebsiella pneumoniae | 1.02 | researchgate.net |

| Escherichia coli | 1.56 | researchgate.net | |

| Pseudomonas aeruginosa | 3.56 | researchgate.net | |

| Substituted Pyrrole-3-carboxaldehydes | Pseudomonas putida | 16 | nih.gov |

Antioxidant Activity and Radical Scavenging Properties in Preclinical Models

Pyrrole derivatives are recognized for their antioxidant capabilities. Various studies have utilized in vitro models to quantify their ability to scavenge harmful free radicals.

Several pyrrole-containing azomethine compounds were assessed for their antioxidant effects in models of oxidative stress. mdpi.com These compounds demonstrated significant protective effects at a concentration of 100 µM. mdpi.com A separate quantitative structure-activity relationship (QSAR) study on a series of pyrrole derivatives evaluated their scavenging activity against superoxide (B77818) anion (O₂•−), hydroxyl radical (•OH), and 1,1-diphenyl-2-picryl-hydrazyl (DPPH•). nih.gov This study identified several derivatives that exhibit good scavenging activity against all three radical types. nih.gov

Another study synthesized polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives and tested their antioxidant activity using the DPPH assay. rsc.org The compound 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was identified as the most promising radical scavenger. rsc.org Theoretical calculations further suggested it is an effective scavenger of hydroxyl radicals, with performance comparable to conventional antioxidants like melatonin (B1676174) and Trolox. rsc.org

Table 2: Antioxidant Profile of Selected Pyrrole Derivatives

| Compound Type | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| Pyrrole-containing azomethines | Oxidative stress models | Significant neuroprotective and antioxidant effects at 100 µM. | mdpi.comresearchgate.net |

| General Pyrrole Derivatives | •OH, O₂•−, DPPH• scavenging | Identified derivatives with >80% •OH scavenging activity. | nih.gov |

| 3-hydroxy-3-pyrroline-2-one derivative (4b) | DPPH assay and theoretical calculations | Effective scavenger of HO• radicals, comparable to Trolox. | rsc.org |

Enzyme Interaction Studies and Inhibition Assays

Pyrrole-2-carbaldehyde and its derivatives have been shown to interact with and inhibit various enzymes, indicating their potential as modulators of biological pathways.

NAD(P)H Quinone Oxidoreductase 1 (NQO1) Induction: A pyrrole-2-carbaldehyde derivative isolated from the extract of the fungus Mycoleptodonoides aitchisonii demonstrated strong inducing activity of NQO1. nih.gov Another derivative from Zizania latifolia also showed moderate NQO1 induction in a Hepa 1c1c7 cell line without cytotoxic effects. nih.gov

Aldose Reductase Inhibition: The compound 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid, isolated from Aralia continentalis, exhibited moderate inhibitory activity against rat lens aldose reductase (RLAR) with an IC50 value of 39.71 ± 1.77 μM. nih.gov

Elastase Release Inhibition: Lobechine, a pyrrole-2-carbaldehyde from Lobelia chinensis, showed moderate inhibitory activity on elastase release, with an IC50 value of 25.01 ± 6.95 μM. nih.gov

Neuroprotective Effects in In Vitro Models

The neuroprotective potential of pyrrole-2-carbaldehyde derivatives has been investigated in various in vitro models of neurotoxicity and oxidative stress.

A study on compounds isolated from Moringa oleifera seeds identified seven new pyrrole-2-carbaldehydes, named pyrrolemorines A-G. nih.gov Among these, pyrrolemorines A, E, and a known analog, pyrrolemarumine, displayed neuroprotective activities against oxygen-glucose deprivation/reperfusion injury in PC12 cells. nih.gov Their mechanism of action was found to involve the regulation of NF-κB and Nrf2 pathways. nih.gov

In another study, several pyrrole-based azomethine compounds were tested for their neuroprotective effects in H₂O₂-induced oxidative stress models in SH-SY5Y neuroblastoma cells. mdpi.com All tested compounds showed significant neuroprotection, with the most potent effects observed at concentrations of 5 and 10 µM. mdpi.com These compounds also demonstrated strong protective effects in a 6-hydroxydopamine (6-OHDA) toxicity model using isolated rat brain synaptosomes, preserving cell viability by up to 82%. mdpi.com

Table 3: Neuroprotective Activity of Pyrrole Derivatives in In Vitro Models

| Compound(s) | Model | Cell Line / System | Key Finding | Reference |

|---|---|---|---|---|

| Pyrrolemorines A, E, Pyrrolemarumine | Oxygen-Glucose Deprivation/Reperfusion | PC12 cells | Exhibited neuroprotective activity via NF-κB and Nrf2 regulation. | nih.gov |

| Pyrrole-based azomethines | H₂O₂-induced oxidative stress | SH-SY5Y cells | Significant neuroprotection, strongest at 5 and 10 µM. | mdpi.com |

| Pyrrole-based azomethines | 6-OHDA-induced toxicity | Rat brain synaptosomes | Preserved synaptosomal viability by up to 82%. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrrole derivatives. Research has provided insights into how specific structural modifications influence their biological activities.

For antioxidant activity, a QSAR study revealed that molecular descriptors such as bond length, HOMO energy, and polarizability play a significant role in the radical scavenging capabilities of pyrrole derivatives. nih.gov For instance, a shorter C4–C11 bond length and more negative charges on specific oxygen atoms were correlated with improved scavenging efficiency against reactive oxygen species. nih.gov

In the context of antimicrobial activity, SAR studies of pyrrolone antimalarial agents indicated that modifications to the lead compound, such as replacing a phenyl ring with a piperidine, led to derivatives with improved in vitro activity. nih.gov For antifungal phenylpyrrole analogues, the introduction of different substituents on the phenyl ring was explored to enhance activity against phytopathogenic fungi. mdpi.com

Regarding enzyme inhibition, a study on pyrrole derivatives isolated from Morus alba fruits suggested that steric hindrance is important. A derivative with a bulky substituent showed no significant activity in macrophage activation assays, whereas a less bulky methyl derivative was active. nih.gov

Applications of 1,3,5 Trimethyl 1h Pyrrole 2 Carbaldehyde in Specialized Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is a key starting material in the synthesis of a variety of complex organic molecules and macrocycles. The presence of the aldehyde group provides a reactive site for numerous organic transformations, including condensation reactions, which are fundamental to the construction of larger molecular frameworks. The methyl groups on the pyrrole (B145914) ring influence the electronic properties and steric hindrance of the molecule, which can be strategically utilized to direct the outcomes of chemical reactions.

A significant application of pyrrole-2-carbaldehydes, including substituted variants, is in the synthesis of porphyrins and their analogues. nih.govnih.govresearchgate.nethbni.ac.inresearchgate.net Porphyrins are large heterocyclic macrocycles that play crucial roles in biological systems and have applications in materials science and medicine. The general synthesis of meso-tetrasubstituted porphyrins often involves the acid-catalyzed condensation of a pyrrole with an aldehyde. nih.govnih.govresearchgate.nethbni.ac.inresearchgate.net In this process, four pyrrole units are linked together by four bridging carbon atoms, which are derived from the aldehyde. The specific substitution pattern of the starting pyrrole-2-carbaldehyde, such as in this compound, would result in a porphyrin with a corresponding substitution pattern at the meso positions, offering a method to fine-tune the properties of the final macrocycle.

Another important class of compounds synthesized from pyrrole-2-carbaldehyde derivatives are prodigiosin (B1679158) analogues. rsc.org Prodigiosins are a family of tripyrrole red pigments with a range of biological activities, including immunosuppressive and anticancer properties. rsc.org Their synthesis often involves the condensation of a bipyrrole unit with a monopyrrole aldehyde. The use of substituted pyrrole-2-carbaldehydes allows for the creation of a diverse range of prodigiosin analogues, which can be screened for enhanced or novel biological activities.

The reactivity of the aldehyde group in this compound also allows for its participation in various other carbon-carbon bond-forming reactions, making it a valuable precursor for a wide array of more complex chemical structures.

Intermediate in the Design of Novel Organic Materials

The pyrrole nucleus is a fundamental component of many conductive polymers and functional dyes, and this compound can serve as a crucial intermediate in the synthesis of such novel organic materials. frontiersin.orgazom.com The electron-rich nature of the pyrrole ring makes it an excellent candidate for incorporation into conjugated systems, which are the basis for many organic electronic materials.

In the field of conductive polymers, pyrrole can be polymerized to form polypyrrole, a well-known conducting polymer. frontiersin.orgazom.com By starting with a substituted pyrrole monomer like this compound, it is possible to synthesize functionalized polypyrroles with tailored properties. The aldehyde group can be further modified either before or after polymerization to introduce specific functionalities, which can influence the polymer's conductivity, solubility, and processability.

Furthermore, pyrrole-based compounds are extensively used in the design of organic dyes for applications such as dye-sensitized solar cells (DSSCs). researchgate.netrsc.orgbiointerfaceresearch.comrsc.org In a typical DSSC, an organic dye absorbs sunlight and injects an electron into a semiconductor material. The efficiency of this process is highly dependent on the chemical structure of the dye. Pyrrole-2-carbaldehyde derivatives can be used as building blocks to construct complex dye molecules with optimized light-absorbing and electron-transfer properties. The aldehyde group provides a convenient handle for attaching the pyrrole core to other parts of the dye molecule, such as donor and acceptor units, which are essential for efficient charge separation and injection. The methyl groups on the pyrrole ring can also play a role in tuning the electronic properties and preventing undesirable aggregation of the dye molecules on the semiconductor surface.

Scaffold for Library Synthesis of Complex Chemical Entities

In modern drug discovery, the synthesis of chemical libraries is a powerful strategy for identifying new bioactive compounds. medchemexpress.com A chemical library is a collection of a large number of different but structurally related compounds. The use of a central scaffold, which is a common core structure, allows for the systematic variation of different substituents, leading to a diverse set of molecules that can be screened for biological activity.

The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry because it is found in a wide variety of biologically active natural products and synthetic drugs. nih.govbiolmolchem.com this compound, with its reactive aldehyde group, is an ideal starting point for the construction of a pyrrole-based chemical library. The aldehyde can be readily converted into a wide range of other functional groups or used in multicomponent reactions to rapidly generate molecular diversity. nih.gov

For example, the aldehyde can undergo reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations to introduce a variety of substituents at the 2-position of the pyrrole ring. These reactions can be performed in a combinatorial fashion, where a set of different reaction partners is used to generate a library of compounds with diverse structures. Such libraries can then be screened against a variety of biological targets, such as enzymes or receptors, to identify new drug candidates. A notable area of interest is the development of kinase inhibitors, where various heterocyclic scaffolds, including pyrroles, are utilized to create focused libraries for screening. medchemexpress.comselleckchem.comnih.govchemdiv.comsigmaaldrich.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrrole-2-carbaldehydes often involves multi-step processes and harsh reagents. chemicalbook.comorgsyn.org Future research should prioritize the development of more efficient and environmentally friendly synthetic methods for 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde. A key goal is to enhance the sustainability of producing this chemical scaffold.

Key research objectives in this area include:

Green Chemistry Approaches: Exploring one-pot syntheses that minimize waste and energy consumption. For instance, adapting methods that utilize carbohydrates as starting materials in the presence of greener catalysts like oxalic acid could provide a sustainable pathway. researchgate.net

Biocatalysis: Investigating enzymatic routes, such as the use of carboxylic acid reductases (CARs), for the synthesis of pyrrole (B145914) aldehydes. mdpi.com This approach offers high selectivity and mild reaction conditions, reducing the environmental impact.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing byproducts.

| Synthetic Strategy | Description | Potential Advantages | Relevant Research Area |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced solvent usage, time, and energy consumption. | Sustainable Chemistry, Process Development |

| Enzymatic Synthesis | Utilizing enzymes as catalysts for specific chemical transformations. | High selectivity, mild conditions, biodegradable catalysts. | Biocatalysis, Green Chemistry |

| Flow Chemistry | Performing reactions in continuous-flow reactors. | Improved safety, scalability, and control over reaction parameters. | Chemical Engineering, Pharmaceutical Manufacturing |

Advanced Spectroscopic Characterization Techniques for Complex Derivatives

While standard spectroscopic methods such as NMR, IR, and mass spectrometry are fundamental for structural elucidation, the characterization of more complex derivatives of this compound will necessitate more advanced techniques. acgpubs.orgresearchgate.net Future work should focus on employing a suite of sophisticated analytical methods to unambiguously determine the structure and stereochemistry of novel, intricate molecules derived from this pyrrole core.

Future characterization efforts could involve:

Two-Dimensional NMR (2D-NMR): Techniques like COSY, HSQC, and HMBC will be crucial for elucidating the complex spin systems and connectivity in larger, more substituted derivatives.

Single-Crystal X-ray Diffraction: This powerful technique provides definitive proof of a molecule's three-dimensional structure and absolute configuration, which is essential for understanding structure-activity relationships. nih.gov

Fluorescence Spectroscopy: For derivatives exhibiting fluorescent properties, advanced fluorescence techniques can probe their photophysical behavior, which is relevant for applications in materials science and as biological probes. nih.gov

| Technique | Application for Pyrrole Derivatives | Information Gained |

| 2D-NMR Spectroscopy | Elucidation of complex proton and carbon frameworks in multifunctional derivatives. | Through-bond and through-space correlations, connectivity. |

| X-ray Crystallography | Determination of the solid-state structure of crystalline derivatives. | Precise bond lengths, bond angles, and stereochemistry. nih.gov |

| Chiroptical Spectroscopy | Characterization of chiral derivatives. | Absolute configuration and conformational analysis. |

Expanded Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. Future studies on this compound and its derivatives would benefit immensely from an expanded use of computational modeling.

Areas for computational investigation include:

Density Functional Theory (DFT): DFT calculations can be used to predict optimized geometries, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts, which aids in the interpretation of experimental data. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic properties. tandfonline.com

Molecular Docking: For derivatives with potential biological activity, molecular docking simulations can predict binding affinities and modes of interaction with biological targets like enzymes or receptors, guiding the design of more potent compounds. tandfonline.com

Molecular Electrostatic Potential (MEP): MEP analysis helps to identify the electron-rich and electron-poor regions of a molecule, predicting sites susceptible to electrophilic and nucleophilic attack. tandfonline.com

| Computational Method | Predicted Properties | Application in Research |

| DFT Calculations | Geometrical parameters, vibrational frequencies, electronic properties. | Aiding spectroscopic assignment and understanding molecular stability. tandfonline.com |

| Molecular Docking | Binding modes and affinities with biological macromolecules. | Guiding the design of new drug candidates. tandfonline.com |

| Fukui Function Analysis | Local reactivity indices for electrophilic, nucleophilic, and radical attacks. | Predicting the regioselectivity of chemical reactions. tandfonline.com |

Exploration of New Chemical Transformations and Derivatizations

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. Future research should focus on systematically exploring these reactions to generate a diverse library of new pyrrole derivatives.

Potential avenues for exploration include:

Condensation Reactions: Reacting the aldehyde with amines, hydrazines, and active methylene (B1212753) compounds to form Schiff bases, hydrazones, and various heterocyclic systems. rjptonline.org Pyrrole-based Schiff bases are known to possess interesting biological activities.

Cyclization Reactions: Using the pyrrole as a building block for the synthesis of fused heterocyclic systems, such as quinoxalinones or pyrrolo[1,2-a]pyrazines, which are present in many biologically active molecules. acgpubs.org

Oxidation and Reduction: Conversion of the aldehyde group to a carboxylic acid or an alcohol, respectively, provides access to another set of derivatives with different chemical properties and potential applications.

Multi-component Reactions: Employing this compound in multi-component reactions to efficiently construct complex molecular architectures in a single step.

Investigation of Novel Biological Activities in In Vitro Systems and Mechanistic Insights

The pyrrole nucleus is a common motif in pharmacologically active compounds, exhibiting a broad spectrum of biological effects including antibacterial, antifungal, anti-inflammatory, and anticancer activities. rjptonline.orghumanjournals.comnih.gov A significant future direction is the synthesis of a library of derivatives based on the this compound scaffold and the systematic evaluation of their biological potential in various in vitro systems.

Priorities for investigation should include:

Antimicrobial Screening: Testing new derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal pathogens. researchgate.nethumanjournals.com

Anticancer Activity: Evaluating the cytotoxicity of the compounds against various human cancer cell lines. nih.govresearchgate.net Promising compounds should be further investigated to understand their mechanism of action, such as apoptosis induction or cell cycle arrest.

Enzyme Inhibition: Screening for inhibitory activity against specific enzymes that are known drug targets, such as kinases or carbonic anhydrases. nih.gov

Mechanistic Studies: For any compounds that show significant biological activity, subsequent studies should focus on elucidating their molecular mechanism of action to provide a basis for further optimization.

Q & A

Q. What are the recommended synthetic routes for preparing 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde?

Answer:

- Method 1 : Alkylation of pyrrole derivatives followed by formylation. For example, alkylation with methyl groups at positions 1, 3, and 5 of the pyrrole ring can be achieved using methyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH) in DMF or THF . Subsequent formylation at the 2-position can be performed using Vilsmeier-Haack conditions (POCl₃/DMF) .

- Method 2 : Direct substitution of pre-functionalized pyrroles. For instance, starting from a 1,3,5-trimethylpyrrole scaffold, introduce the aldehyde group via oxidation of a hydroxymethyl intermediate using MnO₂ or PCC .

Q. How should researchers characterize the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while methyl groups on the pyrrole ring resonate between δ 2.2–2.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₉H₁₁NO: 149.21 g/mol) and isotopic patterns .

- Infrared Spectroscopy (IR) : Identify the aldehyde C=O stretch near 1680–1720 cm .

Q. What solvent systems are optimal for purification via column chromatography?

Answer:

- Use gradient elution with hexane/ethyl acetate (e.g., 8:2 to 6:4 ratios) for polar impurities. For highly substituted pyrroles, dichloromethane/methanol (95:5) may improve separation .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic additions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the aldehyde group. The electron-withdrawing effect of the pyrrole ring enhances reactivity toward nucleophiles like amines or hydrazines .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

Q. What strategies optimize yields in multi-step syntheses involving this compound?

Answer:

- Reaction Monitoring : Use TLC or in-situ IR to track intermediates (e.g., hydroxymethyl precursors).

- Temperature Control : For formylation steps, maintain temperatures below 0°C to minimize side reactions like over-oxidation .

Q. How does steric hindrance from the 1,3,5-trimethyl groups influence reaction pathways?

Answer:

- Steric effects can slow nucleophilic attacks at the aldehyde group. For example, bulky substituents reduce reactivity in Knoevenagel condensations but favor regioselective C-3 functionalization in electrophilic substitutions .

Q. What are the best practices for handling air- or moisture-sensitive derivatives of this compound?

Answer:

- Storage : Store under nitrogen or argon in amber glass vials to prevent aldehyde oxidation.

- Reaction Conditions : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and Schlenk techniques for moisture-sensitive steps .

Data Analysis and Experimental Design

Q. How to design experiments to study tautomerism in derivatives of this compound?

Answer:

- Variable-Temperature NMR : Monitor proton shifts between δ 9–12 ppm to detect keto-enol equilibria.

- pH-Dependent UV-Vis Spectroscopy : Track absorbance changes (e.g., λ~280 nm for enol vs. λ~320 nm for keto forms) in buffered solutions .

Q. What statistical methods are suitable for analyzing reproducibility in synthetic yields?

Answer:

- Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., temperature, catalyst loading).

- ANOVA : Compare batch-to-batch variability for critical steps like formylation or alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.